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Executive Summary
Zosuquidar (formerly LY335979) is a potent and selective third-generation, non-competitive

inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for

multidrug resistance (MDR) in cancer.[1][2] This technical guide provides a comprehensive

overview of the discovery, development, mechanism of action, and clinical investigation of

zosuquidar. It is intended for researchers, scientists, and drug development professionals

interested in the challenges of MDR and the strategies to overcome it.

Introduction: The Challenge of Multidrug Resistance
A primary mechanism limiting the efficacy of chemotherapy is the overexpression of P-

glycoprotein (P-gp), encoded by the MDR1 gene.[1][3] P-gp is a transmembrane efflux pump

that actively transports a wide range of structurally diverse anticancer drugs out of cancer cells,

thereby reducing their intracellular concentration and therapeutic effect.[1][3] This leads to the

development of resistance not only to the initial drug but also to a broad spectrum of other

chemotherapeutic agents.[1] Zosuquidar was developed to counteract this resistance

mechanism by inhibiting the P-gp efflux pump and restoring the sensitivity of cancer cells to

chemotherapy.[1][4]
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Zosuquidar, a cyclopropyldibenzosuberane derivative, was initially characterized at Syntex

Corporation, which was later acquired by Roche in 1990.[1][4] In 1997, Roche licensed the

drug to Eli Lilly.[4] It was granted orphan drug status by the FDA in 2006 for the treatment of

Acute Myeloid Leukemia (AML).[4] Despite promising preclinical and early clinical results, a

Phase III clinical trial for AML and myelodysplastic syndrome did not meet its primary endpoint,

leading to the discontinuation of its development by Eli Lilly in 2010.[4]

Mechanism of Action
Zosuquidar functions as a potent and highly selective inhibitor of P-glycoprotein.[5] It binds

with high affinity to P-gp, competitively inhibiting the binding and subsequent ATP-dependent

efflux of chemotherapeutic substrates.[1][6] This inhibition restores the intracellular

concentration of anticancer drugs, thereby reinstating their cytotoxic effects in resistant cancer

cells.[4] Unlike earlier generation P-gp inhibitors, zosuquidar demonstrates high specificity for

P-gp and does not significantly affect other ABC transporters like MRP1 or BCRP at therapeutic

concentrations.[5][7]
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Mechanism of P-gp Inhibition by Zosuquidar
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Caption: Zosuquidar competitively inhibits P-gp, blocking chemotherapeutic drug efflux.

Quantitative Preclinical Data
Zosuquidar has demonstrated potent P-gp inhibitory activity and the ability to reverse MDR in

a variety of preclinical models.
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Parameter Value Cell Line/System Reference

Binding Affinity (Ki) 59-60 nM

Cell-free assay /

CEM/VLB100 plasma

membranes

[1][6][8]

IC50 (Cytotoxicity) 6 µM - 16 µM
Various drug-sensitive

and MDR cell lines
[6][8]

MDR Reversal 0.1 - 0.5 µM

P388/ADR,

MCF7/ADR, 2780AD,

UCLA-P3.003VLB

[8]

Daunorubicin

Cytotoxicity

Enhancement

>45.5-fold
K562/DOX cells (with

0.3 µM Zosuquidar)
[6]

Clinical Development
Zosuquidar has been evaluated in multiple clinical trials, primarily in combination with standard

chemotherapy regimens for various malignancies.

Phase I Clinical Trial Data
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[7][9]

Intravenou

s

Zosuquidar

+

Doxorubici

n

Advanced
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higher

doses.

Zosuquidar

+

Daunorubic

in &

Cytarabine

Acute

leukemia
N/A N/A

Respiratory

failure,

hypokalemi

a,

arrhythmia,

febrile

neutropeni

a (Grade

3/4)

7 out of 16

patients

achieved

complete

response

(43.7%).

[13]

Phase II and III Clinical Trial Outcomes
A Phase II trial investigating zosuquidar with docetaxel in metastatic breast cancer did not

show a significant improvement in response.[13] The pivotal Phase III trial in elderly AML

patients receiving standard chemotherapy with either zosuquidar or placebo showed no

significant difference in response rates or overall survival between the two arms.[13]

Experimental Protocols
P-glycoprotein Inhibition Assay ([3H]azidopine
Photoaffinity Labeling)
This assay competitively measures the binding of a test compound to P-gp.

Membrane Preparation: Isolate plasma membranes from a P-gp overexpressing cell line

(e.g., CEM/VLB100).

Incubation: Incubate the membranes with [3H]azidopine, a photoaffinity label for P-gp, in the

presence and absence of varying concentrations of zosuquidar.

Photolabeling: Expose the samples to UV light to covalently attach the [3H]azidopine to P-

gp.

SDS-PAGE and Autoradiography: Separate the membrane proteins by SDS-PAGE and

visualize the radiolabeled P-gp band by autoradiography.
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Quantification: Quantify the intensity of the radiolabeled band to determine the extent of

inhibition by zosuquidar and calculate the Ki value.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the ability of zosuquidar to reverse MDR to a chemotherapeutic agent.

Cell Seeding: Plate a multidrug-resistant cancer cell line (e.g., MCF-7/ADR) in a 96-well

plate and allow to adhere.

Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g.,

doxorubicin) in the presence or absence of a fixed, non-toxic concentration of zosuquidar.

Incubation: Incubate the cells for 72 hours.

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the

formation of formazan crystals.

Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., 2-

propanol/0.04 N HCl).

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without

zosuquidar to determine the reversal of resistance.

Workflow Diagram for In Vitro Cytotoxicity Assay
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Workflow for In Vitro Cytotoxicity (MTT) Assay
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Caption: A stepwise workflow for assessing cytotoxicity using the MTT assay.
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Synthesis
The synthesis of zosuquidar is a multi-step process involving the convergent synthesis of two

key intermediates. A simplified overview of one reported synthetic route is as follows:

Intermediate 1 Synthesis:

Dibenzosuberone undergoes cyclopropanation with difluorocarbene to yield 10,11-

difluoromethanodibenzosuberone.

Reduction of the ketone group followed by halogenation and displacement with pyrazine

leads to the piperazine-containing dibenzosuberane core.

Intermediate 2 Synthesis:

5-hydroxyquinoline reacts with (R)-glycidyl nosylate to form (R)-1-(5-Quinolinyloxy)-2,3-

epoxypropane.

Convergent Synthesis:

The two intermediates are coupled to yield zosuquidar.

Synthesis Workflow Diagram
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Simplified Zosuquidar Synthesis Workflow
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Caption: Convergent synthesis of zosuquidar from two key intermediates.
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Conclusion
Zosuquidar is a well-characterized, potent, and selective P-gp inhibitor that has been

extensively studied in preclinical and clinical settings. While it ultimately did not achieve

regulatory approval for the indications pursued, the discovery and development of zosuquidar
have provided valuable insights into the design of P-gp inhibitors and the complexities of

overcoming multidrug resistance in cancer. The data and methodologies associated with

zosuquidar continue to be a valuable resource for researchers in the field of oncology and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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